(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate
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Description
(R)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.399. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as β-hydroxy acids, are known to be involved in a wide range of natural products characterized by valuable chemical and medicinal properties .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems .
Biochemical Pathways
Β-hydroxy acids, which have similar structures, are typically present in lipids and are among the oleophilic elements of lipopolysaccharides within cells . They are also found in a variety of biologically active depsipeptides .
Result of Action
Compounds with similar structures, such as β-hydroxy acids, are known to exhibit various biological activities .
Action Environment
The synthesis of similar compounds has been optimized using various bases and solvents .
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(10-11-15(20)23-4)16(21)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKNYLGPAZLJGL-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.